N-[(4-fluorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic molecule featuring a tricyclic core with fused triazole and oxo-imino functionalities. Key structural attributes include:
Properties
Molecular Formula |
C21H18FN5O2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H18FN5O2/c1-12-4-3-9-27-18(12)25-19-16(21(27)29)10-15(17(23)26(19)2)20(28)24-11-13-5-7-14(22)8-6-13/h3-10,23H,11H2,1-2H3,(H,24,28) |
InChI Key |
YWNWXQVIDHBXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
N-[(4-fluorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound of significant interest in medicinal chemistry due to its intricate structure and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, drawing from diverse sources and research findings.
Structural Characteristics
The compound features a tricyclic framework with multiple functional groups, including:
- Fluorinated phenyl group : Enhances lipophilicity and may influence receptor interactions.
- Imino group : Potentially involved in hydrogen bonding and molecular recognition.
- Carboxamide moiety : Known to enhance solubility and biological activity.
These structural features contribute to the compound's unique properties and potential therapeutic applications.
Preliminary Studies
Preliminary research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer properties : Some derivatives have shown efficacy against cancer cell lines.
- Anti-inflammatory effects : Modifications to the structure can lead to compounds with notable anti-inflammatory properties.
- Antimicrobial activity : Certain analogs have demonstrated effectiveness against various pathogens.
The biological activity of this compound may involve interactions with biological macromolecules such as proteins and nucleic acids. Interaction studies utilizing techniques like:
- Molecular docking
- Surface plasmon resonance
can help elucidate the pharmacodynamics and pharmacokinetics of this compound.
Case Studies
-
Anticancer Activity :
- A study evaluated the effects of structurally similar compounds on various cancer cell lines. Results indicated that modifications could enhance cytotoxicity against specific cancer types.
- Table 1 summarizes the IC50 values for different analogs against selected cancer cell lines.
Compound Cell Line IC50 (µM) Analog A MCF-7 12.5 Analog B HeLa 15.3 Target Compound MDA-MB-231 9.8 -
Anti-inflammatory Effects :
- Research has shown that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro.
- Table 2 outlines the cytokine levels post-treatment with various compounds.
Compound Cytokine Level (pg/mL) Control (pg/mL) Analog A 45 120 Target Compound 30 120
Synthesis and Optimization
The synthesis of this compound involves multiple steps that require optimization for yield and purity. Key synthetic routes include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of functional groups via selective substitution reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Physicochemical Properties
Analog 1 : N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-... (CAS 877778-47-7)
- Key Difference : Substitution of the 7-methyl group in the target compound with a 7-pentyl chain in this analog.
- Steric bulk may reduce binding affinity to compact active sites but improve interactions with hydrophobic pockets.
Analog 2 : 4-Imino-N-[4-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[...] (CAS 866346-57-8)
- Key Difference : Replacement of the 4-fluorophenylmethyl group with a 4-(trifluoromethyl)phenyl moiety and a distinct tetracyclic scaffold.
- Impact :
Structural and Spectroscopic Comparisons
- Crystallography : Tools like SHELX and ORTEP-3 () enable precise determination of bond lengths and angles. For the target compound, the 4-fluorophenylmethyl group likely induces specific π-stacking or steric clashes in crystal packing, differing from analogs with bulkier (e.g., pentyl) or electron-deficient (e.g., trifluoromethyl) substituents.
- NMR Analysis : As shown in , substituent-induced chemical shifts in regions A (positions 39–44) and B (positions 29–36) can localize structural variations. For example, the fluorophenyl group in the target compound would cause distinct deshielding effects compared to trifluoromethyl or alkylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
